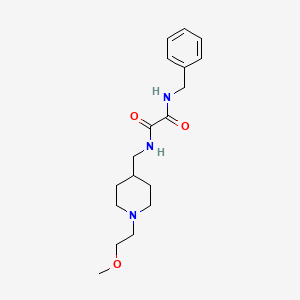

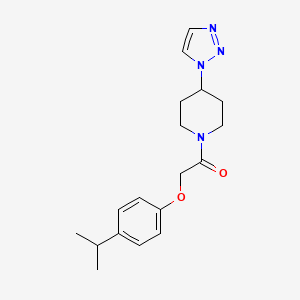

![molecular formula C21H19N5O3 B2873328 5-(5-甲基-1-苯基-1H-吡唑-4-甲酰胺)吡唑并[1,5-a]吡啶-3-甲酸乙酯 CAS No. 1396850-84-2](/img/structure/B2873328.png)

5-(5-甲基-1-苯基-1H-吡唑-4-甲酰胺)吡唑并[1,5-a]吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .科学研究应用

合成和表征

5-甲基-1-苯基-1H-吡唑-4-甲酸乙酯已通过三组分一锅缩合反应合成。此过程使用乙酰乙酸乙酯、N,N-二甲基二甲氧基甲胺和苯肼,以乙醇为溶剂。通过元素分析、傅里叶变换红外 (IR)、热重分析、紫外-可见光谱、1H NMR 和单晶 X 射线衍射研究实现了结构确认。密度泛函理论 (DFT) 用于计算分子的气相分子几何构型和电子结构-性质,包括前沿分子轨道和理论紫外-可见光和红外伸缩振动。该化合物以特定的空间群和晶胞参数结晶在单斜晶系中,通过分子间的 C-H···O 和 C-H···π 相互作用表现出稳定性 (S. Viveka 等,2016).

功能性吡唑并[1,5-a]嘧啶和四嗪衍生物

相关的 5-氨基-3-三氟甲基-1H-吡唑-4-甲酸乙酯化合物的独特反应性已被用于合成三氟甲基化的吡唑并[1,5-a]嘧啶和吡唑并[5,1-d][1,2,3,5]四嗪-4(3H)-酮。这些化合物表现出荧光等新特性,可用于结合位点检测,并具有作为单子叶植物稗草 L. Beauv 抑制剂的潜力,显示出比其甲基类似物更高的活性 (Yan‐Chao Wu 等,2006).

抗肿瘤剂

另一项研究概述了一种获得 5-氨基-1-甲苯磺酰基-1H-吡唑-4-甲酸乙酯的有效方法,从而合成了一系列吡唑并[3,4-d]嘧啶衍生物。针对小鼠肿瘤模型癌细胞系和结肠癌 (HCT-29) 和乳腺癌 (MCF-7) 的人癌细胞系评估了这些衍生物的抗癌活性,显示出显着的效果。该研究突出了这些化合物作为抗肿瘤剂的潜力 (I. Nassar 等,2015).

抗菌活性

已合成和表征了 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-甲酸乙酯及其相关化合物,研究表明它们由于具有抗菌活性而具有药理学重要性。这包括在对抗细菌和真菌感染中的潜在应用,强调了这些化合物在开发新的抗菌剂和抗真菌剂中的相关性 (D. Achutha 等,2017).

未来方向

The future directions for the study and application of pyrazoles involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be the focus of many techniques .

属性

IUPAC Name |

ethyl 5-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-21(28)18-13-22-25-10-9-15(11-19(18)25)24-20(27)17-12-23-26(14(17)2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUIUGEOUYWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

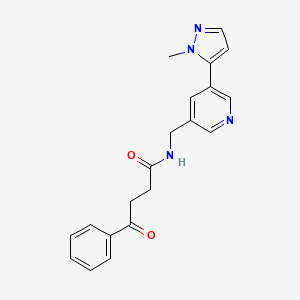

![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

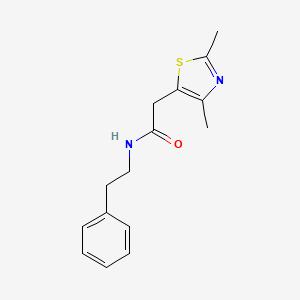

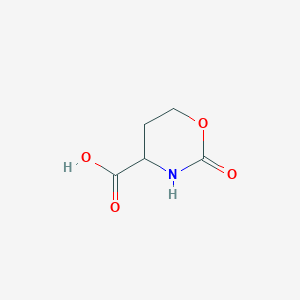

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2873252.png)

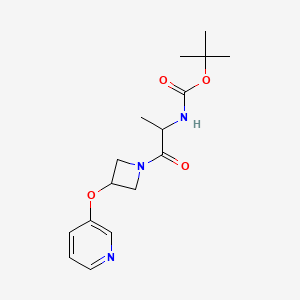

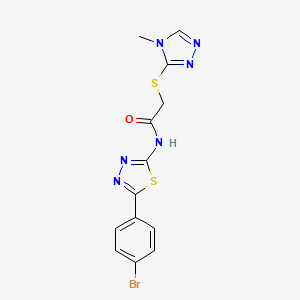

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

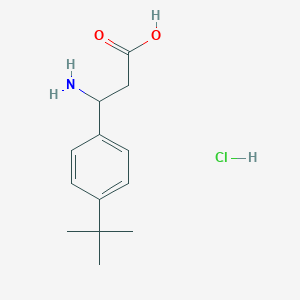

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)